

Synthesis of Hexaaquaaluminum(III) Bromate Crystals: A Technical Guide

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Compound of Interest

Compound Name: Hexaaquaaluminum(III) bromate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of **hexaaquaaluminum(III) bromate**, --INVALID-LINK--₃, crystals. Due to the limited availability of direct published synthesis protocols for this specific compound, this guide presents three viable, detailed experimental methodologies derived from established chemical principles and analogous syntheses of related hexaaquaaluminum(III) salts. The information is intended to serve as a foundational resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis and characterization of novel energetic materials and catalysts.

Physicochemical Properties and Structural Data

Hexaaquaaluminum(III) bromate is the hydrated salt of aluminum and bromic acid. The central aluminum ion is coordinated by six water molecules, forming a slightly distorted octahedral complex.^[1] This complex cation is charge-balanced by three bromate anions. The compound exists as a crystalline solid, and its hydrated form, **hexaaquaaluminum(III) bromate trihydrate**, --INVALID-LINK--₃·3H₂O, has been structurally characterized.^[1]

Table 1: Physicochemical and Crystallographic Data for **Hexaaquaaluminum(III) Bromate** and its Trihydrate

Property	Value	Reference
Hexaaquaaluminum(III) Bromate		
IUPAC Name	aluminum tribromate	[2]
Molecular Formula	$\text{Al}(\text{BrO}_3)_3$	[2]
Molecular Weight	410.69 g/mol	[2]
Hexaaquaaluminum(III) Bromate Trihydrate		
Molecular Formula	--INVALID-LINK-- $\cdot 3\text{H}_2\text{O}$	[1]
Molecular Weight	572.84 g/mol	[1]
Crystal System	Triclinic	[1]
Space Group	P1	[1]
Unit Cell Dimensions	$a = 9.536 \text{ \AA}$, $b = 11.095 \text{ \AA}$, $c = 9.291 \text{ \AA}$	[1]
$\alpha = 106.58^\circ$, $\beta = 100.42^\circ$, $\gamma = 113.01^\circ$	[1]	
Density (calculated)	2.33 g/cm ³	[1]
Average Al-O distance	1.872 Å	[1]

Experimental Protocols for Synthesis

The following protocols are proposed based on analogous chemical syntheses. Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when handling strong oxidizers like bromates.

Protocol 1: Double Displacement Reaction

This method is based on the precipitation of an insoluble salt, leaving the desired **hexaaquaaluminum(III) bromate** in solution, from which crystals can be grown. The synthesis

of hexaaquaaluminum(III) tris(methanesulfonate) via a similar precipitation reaction supports the viability of this approach.

Methodology:

- Preparation of Reactant Solutions:
 - Prepare a 1 M aqueous solution of aluminum sulfate, $\text{Al}_2(\text{SO}_4)_3$.
 - Prepare a 3 M aqueous solution of barium bromate, $\text{Ba}(\text{BrO}_3)_2$.
- Reaction:
 - Slowly add the aluminum sulfate solution to the barium bromate solution with constant stirring. A white precipitate of barium sulfate (BaSO_4) will form.
 - The reaction stoichiometry is: $\text{Al}_2(\text{SO}_4)_3(\text{aq}) + 3\text{Ba}(\text{BrO}_3)_2(\text{aq}) \rightarrow 2\text{Al}(\text{BrO}_3)_3(\text{aq}) + 3\text{BaSO}_4(\text{s})$
- Separation and Crystallization:
 - After the reaction is complete, filter the mixture to remove the barium sulfate precipitate.
 - The filtrate, an aqueous solution of aluminum bromate, is collected.
 - Slowly evaporate the solvent from the filtrate at room temperature to induce crystallization of **hexaaquaaluminum(III) bromate**.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Bromic acid - Wikipedia [en.wikipedia.org]

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